Cas no 61203-67-6 (Triethylphosphonoacetate-13C)

Triethylphosphonoacetate-13C is a stable isotope-labeled compound, where the carbonyl carbon is enriched with 13C. This isotopically labeled phosphonate ester is widely used as a reagent in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions for the preparation of α,β-unsaturated esters with high stereoselectivity. The 13C labeling enables precise tracking in mechanistic studies, metabolic research, and NMR spectroscopy applications. Its high isotopic purity ensures minimal interference in analytical assays, making it valuable in pharmaceutical and biochemical research. The compound’s stability and compatibility with various reaction conditions further enhance its utility in synthetic chemistry.
Triethylphosphonoacetate-13C structure
Triethylphosphonoacetate-13C structure
Product Name:Triethylphosphonoacetate-13C
CAS No:61203-67-6
MF:C8H17O5P
MW:225.183998823166
CID:954107
PubChem ID:24857642
Update Time:2025-05-20

Triethylphosphonoacetate-13C Chemical and Physical Properties

Names and Identifiers

    • triethyl phosphonoacetate-1-13c
    • ethyl 2-diethoxyphosphorylacetate
    • [1-13C]-triethyl phosphonoacetate
    • [1-13C]triethylphosphonoacetate
    • 293180_ALDRICH
    • AG-G-22733
    • CTK8G3597
    • ethyl (diethoxyphosphono)-[1-13C]-acetate
    • ethyl [1-13C]-2-(diethylphosphono)acetate
    • ethyl [1-13C]-2-(diethylphosphoryl)acetate
    • Triethylphosphonoacetate-13C
    • Inchi: 1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i8+1
    • InChI Key: GGUBFICZYGKNTD-VJJZLTLGSA-N
    • SMILES: P(C[13C](=O)OCC)(=O)(OCC)OCC

Experimental Properties

  • Density: 1.13 g/mL at 25 °C(lit.)
  • Boiling Point: 142-145 °C/9 mmHg(lit.)
  • Flash Point: Fahrenheit: 221 ° f
    Celsius: 105 ° c
  • Refractive Index: n20/D 1.431(lit.)

Triethylphosphonoacetate-13C Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302 + H332
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/22
  • Safety Instruction: 9-23-36-60
  • Hazardous Material Identification: Xi
  • Risk Phrases:36/37/38

Triethylphosphonoacetate-13C Pricemore >>

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Additional information on Triethylphosphonoacetate-13C

Triethylphosphonoacetate-13C: Applications and Significance in Modern Chemical Research

The compound with the CAS number 61203-67-6, known as Triethylphosphonoacetate-13C, represents a specialized derivative of phosphonoacetate that has garnered significant attention in the field of chemical biology and pharmaceutical research. This isotope-labeled compound, enriched with carbon-13, offers unique advantages for various analytical and synthetic applications, particularly in the study of metabolic pathways and drug development.

The molecular structure of Triethylphosphonoacetate-13C consists of a phosphonate group attached to an acetate moiety, with the carbon-13 isotope incorporated into the acetate backbone. This configuration makes it an excellent tool for NMR spectroscopy, enabling researchers to track the dynamics of metabolic processes with high precision. The phosphonate group, in particular, is known for its stability and reactivity, which can be exploited in synthetic chemistry to develop novel compounds.

In recent years, the use of isotope-labeled compounds like Triethylphosphonoacetate-13C has become increasingly prevalent in drug discovery and development. The ability to monitor the incorporation of labeled substrates into biological pathways provides invaluable insights into the mechanisms of drug action. For instance, studies have shown that this compound can be used to trace the metabolism of certain pharmaceuticals, helping researchers to identify potential side effects and optimize dosages.

One of the most compelling applications of Triethylphosphonoacetate-13C is in the field of metabolic labeling. By incorporating this labeled compound into biological systems, scientists can study the fate of specific metabolites over time. This approach has been particularly useful in understanding the complex interactions between drugs and their targets within living organisms. The high resolution provided by NMR spectroscopy allows for detailed structural analysis, which is crucial for developing more effective therapeutic agents.

The versatility of Triethylphosphonoacetate-13C extends beyond metabolic studies. It has also been utilized in synthetic organic chemistry to construct complex molecules with high precision. The phosphonate group serves as a versatile handle for further functionalization, enabling chemists to design intricate molecular architectures. This has opened up new avenues for the development of novel materials and pharmaceuticals.

Advances in analytical techniques have further enhanced the utility of Triethylphosphonoacetate-13C. High-resolution mass spectrometry (HRMS) and multidimensional NMR spectroscopy now allow researchers to obtain detailed structural information with unprecedented accuracy. These tools are essential for verifying the identity and purity of labeled compounds, ensuring that experiments yield reliable results.

The growing interest in green chemistry has also influenced the use of isotope-labeled compounds like Triethylphosphonoacetate-13C. Isotope enrichment processes have become more efficient and cost-effective, making it feasible to incorporate these compounds into a wider range of research projects. This aligns with the broader goal of sustainable chemistry, where resources are used more efficiently and waste is minimized.

In conclusion, Triethylphosphonoacetate-13C (CAS no. 61203-67-6) represents a powerful tool for modern chemical research. Its unique properties make it an invaluable asset in drug discovery, metabolic studies, and synthetic chemistry. As research methodologies continue to evolve, the applications of this compound are expected to expand even further, contributing to significant advancements in science and medicine.

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